Cas no 957284-65-0 (1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride)

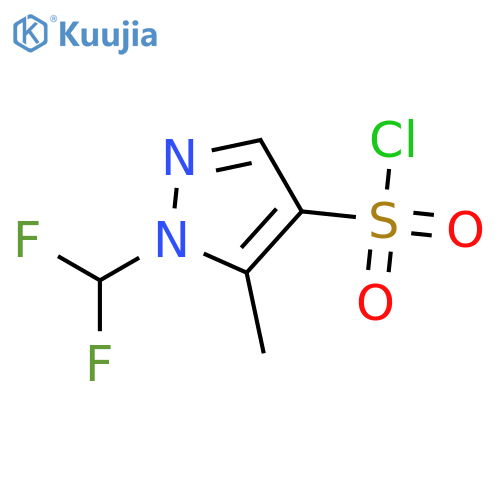

957284-65-0 structure

商品名:1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

CAS番号:957284-65-0

MF:C5H5ClF2N2O2S

メガワット:230.620205640793

MDL:MFCD04969909

CID:1067500

PubChem ID:6485420

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

- CS-0240676

- MFCD04969909

- 1-(difluoromethyl)-5-methylpyrazole-4-sulfonyl chloride

- 957284-65-0

- EN300-229631

- AKOS000310134

- 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonylchloride

- C5H5ClF2N2O2S

- 1-(difluoromethyl)-5-methyl-pyrazole-4-sulfonyl chloride

- STK349644

- SCHEMBL25231994

- BBL039967

- DB-089163

-

- MDL: MFCD04969909

- インチ: InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-9-10(3)5(7)8/h2,5H,1H3

- InChIKey: UDAPEXYRSBGGGB-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=NN1C(F)F)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 229.9728326g/mol

- どういたいしつりょう: 229.9728326g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 60.3Ų

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229631-0.05g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 0.05g |

$175.0 | 2024-06-20 | |

| Enamine | EN300-229631-0.25g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 0.25g |

$374.0 | 2024-06-20 | |

| Enamine | EN300-229631-2.5g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 2.5g |

$1483.0 | 2024-06-20 | |

| Enamine | EN300-229631-5.0g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 5.0g |

$2193.0 | 2024-06-20 | |

| Enamine | EN300-229631-0.1g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 0.1g |

$262.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311346-100mg |

1-(Difluoromethyl)-5-methyl-1h-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95+% | 100mg |

¥5659.00 | 2024-04-23 | |

| Chemenu | CM375125-1g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95%+ | 1g |

$239 | 2024-07-18 | |

| A2B Chem LLC | AI94119-250mg |

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 250mg |

$429.00 | 2024-07-18 | |

| 1PlusChem | 1P00J6IV-50mg |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 50mg |

$270.00 | 2024-04-19 | |

| Enamine | EN300-229631-10g |

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride |

957284-65-0 | 95% | 10g |

$3254.0 | 2023-09-15 |

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

957284-65-0 (1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:957284-65-0)1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):1327.0